3-Aminopentane-d5

LC-MS/MS quantification isotope dilution mass spectrometry internal standard selection

3-Aminopentane-d5 (syn. pentan-3-amine-d5, 3-pentanamine-2,2,3,4,4-d5) is a stable isotope-labeled (SIL) analog of 3-aminopentane, wherein five hydrogen atoms at carbon positions 2, 2, 3, 4, and 4 of the pentane backbone are replaced by deuterium, yielding a molecular formula of C₅H₈D₅N and a molecular weight of 92.19 g/mol.

Molecular Formula C5H13N
Molecular Weight 92.19 g/mol
Cat. No. B12389926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopentane-d5
Molecular FormulaC5H13N
Molecular Weight92.19 g/mol
Structural Identifiers
SMILESCCC(CC)N
InChIInChI=1S/C5H13N/c1-3-5(6)4-2/h5H,3-4,6H2,1-2H3/i3D2,4D2,5D
InChIKeyPQPFFKCJENSZKL-ZDGANNJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Aminopentane-d5 (CAS 1219802-43-3): Deuterated Internal Standard for Quantitative Mass Spectrometry of Pentan-3-amine


3-Aminopentane-d5 (syn. pentan-3-amine-d5, 3-pentanamine-2,2,3,4,4-d5) is a stable isotope-labeled (SIL) analog of 3-aminopentane, wherein five hydrogen atoms at carbon positions 2, 2, 3, 4, and 4 of the pentane backbone are replaced by deuterium, yielding a molecular formula of C₅H₈D₅N and a molecular weight of 92.19 g/mol . The parent compound, 3-aminopentane (CAS 616-24-0, MW 87.16), is a primary aliphatic amine identified as a metabolite in cancer metabolism (ChEBI:84248) and is employed as an internal standard in GC-MS screening of genotoxic impurities such as aziridine and 2-chloroethylamine in active pharmaceutical ingredients (APIs) [1][2]. The deuterated isotopologue serves as a superior internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) quantification, offering a +5 Da mass shift and near-identical physicochemical behavior to the target analyte .

Why 3-Aminopentane-d5 Cannot Be Replaced by Unlabeled 3-Aminopentane, Structural Analogs, or Lower-Mass Deuterated Forms in Quantitative MS Workflows


Quantitative mass spectrometry methods for small-molecule amines demand internal standards (IS) that co-elute with the analyte and exhibit a sufficient mass difference to avoid spectral overlap with the analyte's natural isotopic envelope. The unlabeled 3-aminopentane cannot serve as an IS because it is indistinguishable from the target analyte. Structural analogs (e.g., 2-aminopentane, diethylamine) exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times, leading to inadequate correction for matrix effects and sample preparation losses [1][2]. Deuterated analogs carrying only 2–3 deuterium atoms (e.g., a hypothetical 3-aminopentane-d3) risk mass spectral interference from the analyte's natural ¹³C isotopologue (M+1, M+2), as the recommended minimum mass difference for small molecules (<800 Da) is ≥3 mass units; a +5 Da shift provides a wider safety margin [3]. Furthermore, N-deuterated primary amines are susceptible to rapid H/D back-exchange in protic solvents (including aqueous mobile phases and biological matrices), causing loss of the isotopic label and compromised assay integrity . 3-Aminopentane-d5, with deuterium exclusively on carbon-bound positions (2,2,3,4,4), avoids this exchange liability.

Quantitative Differentiation Evidence: 3-Aminopentane-d5 vs. Alternative Internal Standards for Amine Quantification


+5 Da Mass Shift Provides Superior Spectral Separation Compared to the ≥3 Da Minimum Threshold for Small-Molecule SIL Internal Standards

3-Aminopentane-d5 (MW 92.19) provides a +5.03 Da mass shift relative to unlabeled 3-aminopentane (MW 87.16), exceeding the ≥3 Da minimum recommended for small-molecule SIL internal standards (50–800 Da range) [1]. By comparison, a hypothetical d3-labeled analog (MW ~90.18) would yield only a +3 Da shift, placing the IS signal at the threshold where the analyte's natural ¹³C₂ isotopologue (M+2, ~0.8% relative abundance for C₅) and potential M+3 contributions can cause cross-contribution interference [2]. The +5 Da shift of 3-aminopentane-d5 moves the IS quantification channel definitively outside the natural isotopic envelope of the analyte, enabling linear calibration without requiring polynomial correction for isotopic overlap [2][3].

LC-MS/MS quantification isotope dilution mass spectrometry internal standard selection isotopic interference

Certified 98 Atom % D Isotopic Enrichment Meets the Industry Benchmark for Quantitative Bioanalytical Internal Standards

3-Aminopentane-d5 is commercially supplied with a specified isotopic enrichment of 98 atom % D, as documented by CDN Isotopes (Product No. D-6017) and Alfa Chemistry . This meets the ≥98% isotopic purity threshold recommended for SIL internal standards to avoid complex correction calculations for unlabeled species carryover [1]. Lower-enrichment deuterated products (e.g., <95 atom % D) introduce a higher fraction of unlabeled (protio) species that co-elute with and artificially inflate the measured analyte signal, requiring mathematical subtraction of the isotopic impurity contribution — a source of systematic error particularly problematic at low analyte concentrations near the lower limit of quantification (LLOQ) [2]. The 98 atom % D specification ensures that the residual unlabeled fraction (<2%) contributes negligibly to the analyte channel under typical IS spike concentrations.

isotopic enrichment internal standard purity LC-MS/MS method validation deuterium incorporation

Carbon-Bound Deuteration at Positions 2,2,3,4,4 Prevents H/D Back-Exchange — A Critical Advantage Over N-Deuterated Amine Internal Standards

3-Aminopentane-d5 carries all five deuterium atoms on carbon-bound positions (C-2, C-2, C-3, C-4, C-4), as confirmed by its systematic IUPAC name 2,2,3,4,4-pentadeuteriopentan-3-amine and molecular structure (CH₃CD₂)₂CDNH₂ . None of the deuterium labels reside on the exchangeable amine proton (N-H). This is a deliberate design feature: deuterium labels placed on heteroatoms (O-H, N-H, S-H) undergo rapid proton-deuterium exchange with protic solvents (water, methanol, biological matrices), leading to progressive loss of the mass label and degradation of assay accuracy over the course of sample preparation and analysis . In contrast, an N-deuterated primary amine (e.g., R-ND₂) would lose its deuterium label within seconds to minutes upon dissolution in aqueous or alcoholic media, reverting to the protio form and becoming indistinguishable from the target analyte [1]. The carbon-bound deuteration pattern of 3-aminopentane-d5 ensures persistent label integrity throughout sample extraction, chromatography, and ionization.

deuterium exchange stability isotope label integrity primary amine deuteration LC-MS/MS assay robustness

SIL Internal Standards Provide Superior Matrix Effect Correction Compared to Structural Analog Internal Standards in Amine Bioanalysis

Stable isotope-labeled (SIL) internal standards, including deuterated analogs such as 3-aminopentane-d5, have been demonstrated to yield superior assay performance compared to structural analog internal standards in quantitative LC-MS/MS bioanalysis [1]. Because a SIL internal standard is chemically identical to the analyte (differing only in isotopic composition), it exhibits near-identical extraction recovery, chromatographic retention time, and ionization efficiency. This is in contrast to structural analogs (e.g., using 2-aminopentane or diethylamine as an IS for 3-aminopentane), which may show divergent behavior during sample preparation and LC separation. Stokvis et al. (2005) reported that SIL internal standards are the first choice for quantitative bioanalysis, though they cautioned that deuterium-labeled compounds may exhibit unexpected chromatographic behavior (retention time shifts) in some cases — a phenomenon more pronounced with high degrees of deuteration on polar molecules [1]. The +5 Da deuteration of 3-aminopentane-d5 on a small (MW 92) aliphatic amine represents a moderate deuteration level that balances mass separation with minimal chromatographic isotope effect.

matrix effect correction ion suppression extraction recovery stable isotope dilution LC-MS/MS bioanalysis

Parent Compound 3-Aminopentane Is an Established Internal Standard for Genotoxic Impurity Screening in APIs — Deuterated Form Enables Isotope Dilution Quantification

The parent (unlabeled) compound 3-aminopentane has a documented role as an internal standard in a published, peer-reviewed GC-MS method for screening the genotoxic impurities aziridine (AZD) and 2-chloroethylamine (CEA) in active pharmaceutical ingredients [1]. This method, employing headspace solid-phase microextraction (HS-SPME) with in-fiber derivatization and negative ion chemical ionization (NCI) GC-MS, achieved detection limits of 1–3 ng g⁻¹ for AZD and CEA, and was validated across 75 fluvoxamine maleate samples at contamination levels between 0.05 and 1.05 μg g⁻¹ [1]. However, in this published method, the unlabeled 3-aminopentane IS cannot employ isotope dilution quantitation — the gold standard for correcting matrix effects, derivatization efficiency variability, and instrumental drift. Substituting 3-aminopentane-d5 as the IS in this validated workflow would convert the method to an isotope dilution mass spectrometry (IDMS) approach, providing per-sample recovery correction and improving intermediate precision (the published method reported RSD >20% for AZD in water-soluble APIs) [1].

genotoxic impurity analysis aziridine screening 2-chloroethylamine detection pharmaceutical quality control GC-MS

Single-Source Supplier Specification Transparency: CDN Isotopes (LGC) and Alfa Chemistry Provide Documented 98 Atom % D Enrichment with Product Traceability

3-Aminopentane-d5 is available from established stable isotope suppliers with publicly documented specifications. CDN Isotopes (now part of LGC Standards) lists Product No. D-6017 with isotopic enrichment of 98 atom % D, molecular formula (CH₃CD₂)₂CDNH₂, storage at room temperature, and a stability note recommending re-analysis for chemical purity after three years . Alfa Chemistry Isotope Science division offers the same compound (Catalog ACM1219802433-1) with 98% D enrichment . This dual-supplier availability with transparent, matched specifications provides procurement redundancy and enables supplier qualification — a critical consideration for GLP/GMP laboratories that require documented certificate of analysis (CoA) traceability. By contrast, alternative amine IS candidates such as custom-synthesized or single-source deuterated analogs may lack this level of documented specification transparency and multi-vendor availability.

supplier qualification isotopic certificate of analysis GMP compliance stable isotope procurement

High-Impact Application Scenarios for 3-Aminopentane-d5 Based on Verified Differentiation Evidence


Isotope Dilution GC-MS/MS or LC-MS/MS Quantification of 3-Aminopentane as a Cancer Metabolism Biomarker

3-Aminopentane (pentan-3-amine) is a ChEBI-annotated human metabolite observed in cancer metabolism (CHEBI:84248) [1]. Quantification of this metabolite in biological matrices (plasma, urine, tumor tissue homogenates) for metabolomics or biomarker validation studies requires an internal standard that corrects for matrix-dependent ion suppression and variable extraction recovery. 3-Aminopentane-d5, with its +5 Da mass shift, 98 atom % D enrichment, and non-exchangeable carbon-bound labels, enables robust isotope dilution quantification with linear calibration across the expected endogenous concentration range. The carbon-bound deuteration pattern ensures label integrity during sample preparation in aqueous/protic conditions typical of biofluid processing .

Regulatory GC-MS Screening of Genotoxic Impurities (Aziridine and 2-Chloroethylamine) in Active Pharmaceutical Ingredients Using Isotope Dilution

The validated method of Zapata et al. (2011) for HS-SPME-GC-NCI-MS screening of aziridine and 2-chloroethylamine in APIs employs unlabeled 3-aminopentane as an internal standard [2]. Substituting 3-aminopentane-d5 into this workflow converts the method to an isotope dilution mass spectrometry (IDMS) approach, directly addressing the method's primary limitation — poor intermediate precision (RSD >20% for AZD in water-soluble APIs). The deuterated IS compensates for variability in headspace extraction, in-fiber derivatization with PFBCl, and NCI-MS ionization efficiency on a per-sample basis, improving precision at concentrations near the 1.5 μg/day TTC threshold. This application is directly relevant to pharmaceutical quality control laboratories performing ICH M7-compliant genotoxic impurity risk assessment.

Pharmacokinetic and Metabolic Tracing Studies Requiring Stable Isotope-Labeled Pentan-3-amine as a Tracer or Quantification Standard

In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds serve dual roles as quantitative internal standards and as metabolic tracers. 3-Aminopentane-d5 can be used as a stable isotope tracer to investigate the metabolic fate of pentan-3-amine-containing compounds, leveraging the +5 Da mass tag to distinguish administered tracer from endogenous metabolite pools by LC-MS/MS . The carbon-bound labeling ensures the deuterium tag persists through Phase I and Phase II metabolic transformations that do not cleave the C-D bonds, enabling tracking of downstream metabolites. For quantitative applications, the 98 atom % D enrichment minimizes background interference from unlabeled species, supporting accurate pharmacokinetic parameter estimation (AUC, Cmax, t½) in preclinical species .

NMR Spectroscopy Applications Requiring a Deuterated Primary Amine with Non-Exchangeable Labels for Structural Elucidation

Beyond mass spectrometry, 3-Aminopentane-d5 serves as a deuterated reagent for NMR spectroscopic studies where site-specific deuteration simplifies ¹H NMR spectra by eliminating signals from the labeled positions (C-2, C-3, C-4), enabling clearer observation of coupling patterns and NOE correlations in complex molecular systems [3]. The carbon-bound nature of the deuterium labels ensures that no H/D exchange occurs during NMR data acquisition in deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O), maintaining spectral simplicity throughout multi-hour or multi-day experiments . This application is distinct from the use of N-deuterated amines, which would re-equilibrate with solvent protons and produce time-dependent spectral changes.

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